REACTION_CXSMILES
|
[F:1][CH2:2][C:3]1[N:4]=[C:5]([C:8](OCC)=[O:9])[S:6][CH:7]=1.[BH4-].[Na+].[NH4+].[Cl-]>CO>[F:1][CH2:2][C:3]1[N:4]=[C:5]([CH2:8][OH:9])[S:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
FCC=1N=C(SC1)C(=O)OCC
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FCC=1N=C(SC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |